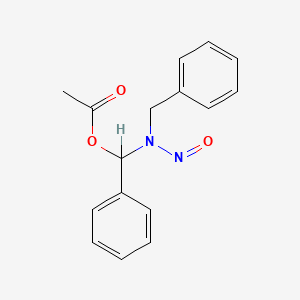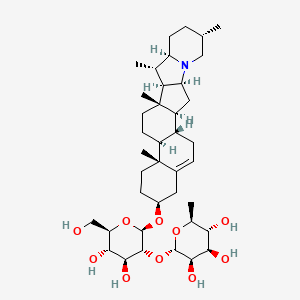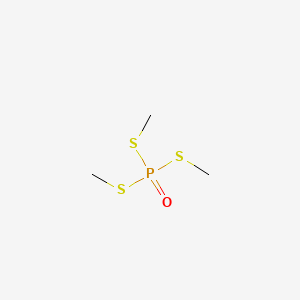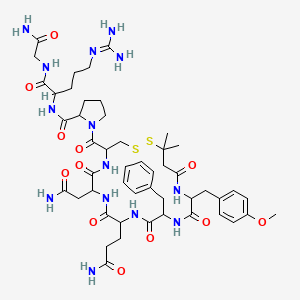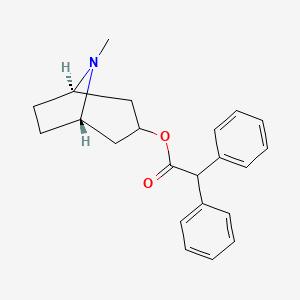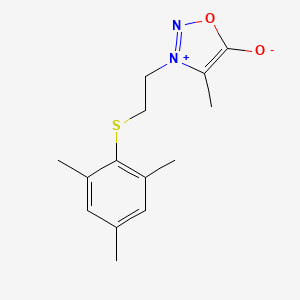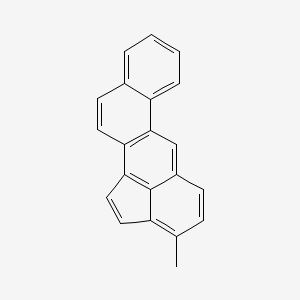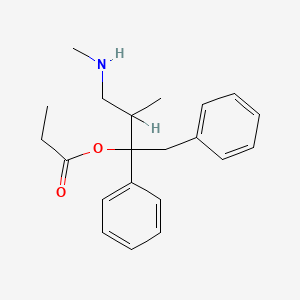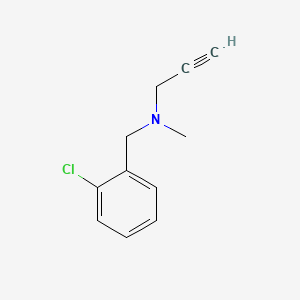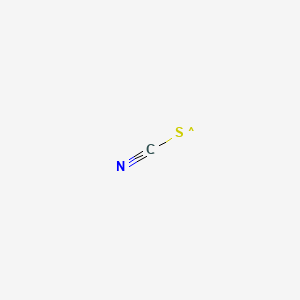
Thiocyanato radical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitridosulfidocarbon(.) is an organic radical. It derives from a thiocyanic acid.
Applications De Recherche Scientifique
Synthesis of Thiocyanato-Containing Compounds
- Thiocyanato radicals have been used in metal-free visible-light-promoted reactions for the synthesis of thiocyanato-containing isoquinolinediones and azaspirotrienediones. These methods employ readily available thiocyanate salts and are notable for their ease of implementation and moderate to good yields, contributing to the development of drug-like molecules (Chen, He, & Guan, 2019) (Chen, He, Guan, & He, 2019).
Oxidation Processes
- Thiocyanate radicals, generated from thiocyanate salts using photocatalysts like Rose Bengal, have been utilized in the oxidation of alcohols to aldehydes, demonstrating a broad scope and tolerance towards various functional groups (Shah & Singh, 2018). In another application, visible light-driven oxidative cascade reactions were used for the synthesis of β-thiocyanato alcohols via difunctionalization of alkenes (Zhang, Guo, Yu, Guan, & He, 2018).
Electrochemical Applications
- Electrochemical thiocyanation of aromatic compounds, involving derivatives of anisole and aniline, has been explored in organic acidic media. This method is environmentally friendly and shows high regio- and isomer-selectivity, making it relevant in the synthesis of aromatic thiocyanates (Gitkis & Becker, 2010).
Radical Reactions and Synthesis
- Research has shown that thiocyanates, formed via thiocyanation reactions, are prevalent in natural products, synthetic drugs, and bioactive molecules. Direct thiocyanation methods, including nucleophilic, electrophilic, and free radical reactions, have broad application prospects in constructing SCN-containing organic molecules (Chen, Shi, Liu, & Zhao, 2022).
Analytical and Environmental Applications
- The thiocyanate radical has been measured in milk by ion chromatography, demonstrating an effective and convenient method for detecting this radical in food products (Kou, 2012). Additionally, the degradation of thiocyanate in aqueous solutions using persulfate activated ferric ion has been reported, highlighting its potential in treating wastewater from mining facilities (Budaev, Batoeva, & Tsybikova, 2015).
Propriétés
Numéro CAS |
15941-77-2 |
|---|---|
Nom du produit |
Thiocyanato radical |
Formule moléculaire |
CNS |
Poids moléculaire |
58.08 g/mol |
InChI |
InChI=1S/CNS/c2-1-3 |
Clé InChI |
NYAZXHASVIWIRJ-UHFFFAOYSA-N |
SMILES |
C(#N)[S] |
SMILES canonique |
C(#N)[S] |
Autres numéros CAS |
15941-77-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





